7-Chloro-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the oxolan-2-ylmethyl group: This could be done via an alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group.
Reduction: Reduction reactions could potentially modify the chromeno[2,3-c]pyrrole core or the chlorophenyl group.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: These compounds share the same core structure and might have similar biological activities.
Chlorophenyl-containing compounds: These compounds might exhibit similar chemical reactivity due to the presence of the chlorophenyl group.
Uniqueness
The uniqueness of 7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H17Cl2NO4 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H17Cl2NO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h3-8,10,15,19H,1-2,9,11H2 |
InChI Key |
JQEWUWOAXKKJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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